![molecular formula C20H21N5O7 B2600254 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide oxalate CAS No. 1396885-99-6](/img/structure/B2600254.png)
2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide oxalate
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Overview
Description
2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide oxalate is a useful research compound. Its molecular formula is C20H21N5O7 and its molecular weight is 443.416. The purity is usually 95%.
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Biological Activity
The compound 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide oxalate is a derivative of oxadiazole and isoxazole, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an azetidine ring, an oxadiazole moiety, and an isoxazole group. The molecular formula can be summarized as follows:
Property | Value |
---|---|
Molecular Weight | 335.37 g/mol |
IUPAC Name | This compound |
Solubility | Soluble in DMSO and methanol |
Research indicates that compounds containing the oxadiazole and isoxazole structures often exhibit significant biological activities including:
- Inhibition of Histone Deacetylases (HDACs) : Compounds similar to this one have been shown to inhibit HDAC6, which plays a critical role in cancer progression and neurodegenerative diseases .
- Antitumor Activity : Studies have demonstrated that derivatives of oxadiazole can induce apoptosis in various cancer cell lines including breast (MCF-7), lung (A549), and prostate cancers (PC3) .
- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure's influence on activity was highlighted in studies where modifications to the benzyl group significantly altered efficacy .
Antitumor Activity
A series of in vitro studies have been conducted to evaluate the antitumor effects of this compound. The following table summarizes the findings from selected studies:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 15.0 | Apoptosis induction via caspase activation |
A549 | 12.5 | Cell cycle arrest at G2/M phase |
PC3 | 20.0 | Inhibition of HDAC6 |
These results indicate that the compound effectively inhibits cell proliferation and induces apoptosis in various cancer cell lines.
Antimicrobial Activity
The antimicrobial efficacy was evaluated using standard strains such as Escherichia coli and Staphylococcus aureus. The following minimal inhibitory concentrations (MICs) were observed:
Bacterial Strain | MIC (µg/mL) |
---|---|
E. coli | 64 |
S. aureus | 32 |
These findings suggest moderate antibacterial activity, warranting further exploration into structural modifications to enhance efficacy.
Study on HDAC Inhibition
A notable study investigated the compound's capacity to inhibit HDAC6 in neuroblastoma cells. Results showed a significant reduction in histone deacetylation and subsequent activation of tumor suppressor genes, highlighting its potential as a therapeutic agent in oncology .
Evaluation of Antimicrobial Effects
In a clinical setting, derivatives were tested against multi-drug resistant bacterial strains. The compound demonstrated promising results, particularly against Staphylococcus aureus, indicating its potential application in treating resistant infections .
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. The structural features of the 1,2,4-oxadiazole moiety contribute to the inhibition of bacterial growth. Studies have shown that compounds with similar structures to 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide oxalate demonstrate effectiveness against various pathogens, including resistant strains of bacteria .
1.2 Neuroprotective Effects
Compounds containing the oxadiazole ring have been studied for their neuroprotective effects. For instance, related oxadiazole derivatives have shown promise in ameliorating cognitive deficits in models of Alzheimer's disease by inhibiting acetylcholinesterase activity . The potential for this compound to exhibit similar effects warrants further investigation.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) of compounds like this compound is crucial for optimizing their pharmacological properties. Modifications to the oxadiazole and isoxazole components can significantly influence their biological activities. For example:
Modification | Effect on Activity |
---|---|
Substituents on the benzyl group | Altered potency against specific bacterial strains |
Variations in the isoxazole ring | Enhanced neuroprotective effects |
Case Studies
Case Study 1: Inhibition of Monoamine Oxidase B (MAO-B)
A related compound was evaluated for its ability to inhibit MAO-B selectively. The findings revealed that certain derivatives exhibited IC50 values in the low nanomolar range, indicating potent inhibitory activity . Such results suggest that this compound could be developed as a therapeutic agent for neurodegenerative diseases.
Case Study 2: Antioxidant Properties
Research has highlighted that compounds with similar structures possess antioxidant properties that can protect neuronal cells from oxidative stress . This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role.
Properties
IUPAC Name |
2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3.C2H2O4/c1-12-7-15(21-25-12)19-17(24)11-23-9-14(10-23)18-20-16(22-26-18)8-13-5-3-2-4-6-13;3-1(4)2(5)6/h2-7,14H,8-11H2,1H3,(H,19,21,24);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZFGXVUZHFLQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.